molecular formula C18H14BrF3N2O B12942085 N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 920537-71-9

N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B12942085
CAS No.: 920537-71-9
M. Wt: 411.2 g/mol
InChI Key: CWEBETXHRHBEFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-(trifluoromethyl)benzamide is a novel synthetic indole derivative designed for advanced pharmacological research. Indole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and ability to interact with a wide range of macromolecular targets . This compound features a 5-bromoindole core, a structure frequently explored in anti-infective and anticancer agent development , linked to a 2-(trifluoromethyl)benzamide group via an ethyl tether. The incorporation of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and binding affinity. The primary research applications for this compound are anticipated in the fields of oncology and immunology, particularly as a potential inhibitor of the indoleamine 2,3-dioxygenase 1 (IDO1) pathway . IDO1 is a rate-limiting enzyme in the metabolism of tryptophan and is a promising therapeutic target for both cancer, due to its role in tumor immune evasion, and Alzheimer's disease, due to its involvement in neuroinflammation . Furthermore, its structural features suggest potential for investigating antimicrobial and antioxidant activities, which are commonly observed in indole-based molecules . Researchers can utilize this compound as a key intermediate for further synthetic elaboration or as a biological probe to study critical enzymatic pathways. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

920537-71-9

Molecular Formula

C18H14BrF3N2O

Molecular Weight

411.2 g/mol

IUPAC Name

N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C18H14BrF3N2O/c19-12-5-6-16-14(9-12)11(10-24-16)7-8-23-17(25)13-3-1-2-4-15(13)18(20,21)22/h1-6,9-10,24H,7-8H2,(H,23,25)

InChI Key

CWEBETXHRHBEFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 5-Bromo-1H-indole-3-ethylamine Intermediate

The synthesis typically begins with the preparation of the 5-bromoindole derivative functionalized at the 3-position with an ethylamine side chain.

  • Starting Material: 5-Bromo-1H-indole-3-carbaldehyde
  • Key Step: Reductive amination or nucleophilic substitution to introduce the 2-aminoethyl side chain at the 3-position of the indole ring.

Experimental Notes:

  • 5-Bromo-1H-indole-3-carbaldehyde can be prepared or procured with high purity (yield ~96%) by bromination of indole derivatives followed by oxidation to the aldehyde.
  • Alkylation or reductive amination with ethylenediamine or related reagents under controlled conditions (e.g., NaH in THF at 0 °C to room temperature) yields the 2-(5-bromo-1H-indol-3-yl)ethylamine intermediate with yields typically above 80%.

Preparation of 2-(Trifluoromethyl)benzoyl Chloride

  • The benzoyl moiety bearing the trifluoromethyl substituent at the ortho position is usually converted into the corresponding acid chloride to facilitate amide bond formation.
  • This is commonly achieved by treating 2-(trifluoromethyl)benzoic acid with reagents such as thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions.

Amide Bond Formation

  • The key coupling step involves reacting the 2-(5-bromo-1H-indol-3-yl)ethylamine with 2-(trifluoromethyl)benzoyl chloride to form the amide bond.
  • Typical conditions include:
    • Use of a base such as triethylamine or pyridine to neutralize the HCl generated.
    • Solvent: dichloromethane (CH2Cl2) or tetrahydrofuran (THF) under inert atmosphere.
    • Temperature: 0 °C to room temperature to control reaction rate and minimize side reactions.
  • The reaction proceeds smoothly to give the target amide with good yields (generally 70-90%) after purification by column chromatography or recrystallization.

Representative Experimental Procedure

Step Reagents & Conditions Yield (%) Notes
1. Preparation of 5-Bromo-1H-indole-3-carbaldehyde Bromination of indole followed by oxidation; solvent: acetonitrile; base: NaOH; methylation with methyl iodide in THF at 0 °C 91-96% High purity aldehyde obtained; characterized by NMR and IR
2. Synthesis of 2-(5-Bromo-1H-indol-3-yl)ethylamine Reductive amination or nucleophilic substitution with ethylenediamine; base: NaH; solvent: THF; 0-20 °C 80-90% Reaction monitored by TLC; product purified by extraction and chromatography
3. Formation of 2-(trifluoromethyl)benzoyl chloride Treatment of 2-(trifluoromethyl)benzoic acid with SOCl2; reflux Quantitative Acid chloride used immediately in next step to avoid hydrolysis
4. Amide coupling 2-(5-Bromo-1H-indol-3-yl)ethylamine + 2-(trifluoromethyl)benzoyl chloride; base: triethylamine; solvent: CH2Cl2; 0 °C to RT 70-90% Purification by silica gel chromatography; product confirmed by NMR, IR, and MS

Analytical Characterization Supporting Preparation

  • Infrared Spectroscopy (IR):
    • Amide C=O stretch around 1650 cm⁻¹
    • N-H stretches of indole and amide groups at ~3250 cm⁻¹ and 1550 cm⁻¹ respectively
  • Nuclear Magnetic Resonance (NMR):
    • Characteristic aromatic proton signals of indole and trifluoromethylbenzamide moieties
    • Methylene protons of the ethyl linker appear as distinct multiplets
  • Mass Spectrometry (MS):
    • Molecular ion peak consistent with molecular weight 411.2 g/mol
    • Fragmentation patterns confirm the presence of bromine and trifluoromethyl groups
  • Melting Point:
    • Typically crystalline solid with melting points consistent with literature values for similar benzamide derivatives

Research Findings and Optimization Notes

  • The use of sodium hydride (NaH) as a base in THF is effective for alkylation and amination steps, providing high yields and clean reactions.
  • The amide coupling step benefits from low temperature addition of acid chloride to minimize side reactions and improve selectivity.
  • Purification by recrystallization from ethyl acetate/isopropyl ether or silica gel chromatography yields analytically pure product suitable for biological evaluation.
  • The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which is relevant for its biological activity.

Summary Table of Preparation Steps

Preparation Stage Key Reagents Conditions Yield Range Characterization Techniques
5-Bromoindole-3-carbaldehyde synthesis Bromine, NaOH, methyl iodide Acetonitrile, RT, 3h 91-96% NMR, IR, MS
Ethylamine side chain introduction NaH, ethylenediamine THF, 0-20 °C, 1-24h 80-90% TLC, NMR
Acid chloride formation SOCl2 Reflux, dry conditions Quantitative IR, MS
Amide bond formation Triethylamine, CH2Cl2 0 °C to RT, 2-4h 70-90% NMR, IR, MS, melting point

Chemical Reactions Analysis

Amide Bond Formation and Acylation

The synthesis of this compound hinges on amide bond formation between 2-(5-bromo-1H-indol-3-yl)ethylamine and 2-(trifluoromethyl)benzoyl chloride. Key steps include:

Reaction Conditions

ParameterValueSource
SolventDichloromethane (DCM)
Coupling AgentDCC/DMAP
Temperature0°C → 23°C
Reaction Time3–5 hours
Yield73–89%

This reaction proceeds via nucleophilic acyl substitution, with DMAP accelerating the activation of the benzoyl chloride. The trifluoromethyl group enhances electrophilicity at the carbonyl carbon .

Bromine Substitution Reactions

The 5-bromo substituent on the indole ring undergoes palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

Conditions :

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: Na₂CO₃

  • Solvent: DME/H₂O

  • Boronic Acid: Aryl/vinyl derivatives

Example :
Replacement of bromine with a phenyl group (from phenylboronic acid) yields N-(2-(5-phenyl-1H-indol-3-yl)ethyl)-2-(trifluoromethyl)benzamide .

Buchwald-Hartwig Amination

Conditions :

  • Catalyst: Pd₂(dba)₃/Xantphos

  • Amine: Primary/secondary amines

  • Solvent: Toluene

This reaction enables C–N bond formation, introducing amino groups at the 5-position .

Electrophilic Substitution

The indole’s C3 position reacts with electrophiles (e.g., iodination using N-iodosuccinimide):
Conditions :

  • Reagent: NIS (1.1 equiv)

  • Solvent: DCM

  • Temperature: 0°C → 23°C

  • Yield: 87%

Reductive Alkylation

The ethylamine sidechain undergoes reductive amination with aldehydes:
Conditions :

  • Reagent: NaBH₃CN

  • Solvent: MeOH

  • Acid: HCl (pH < 3)

Hydrolysis of the Amide Bond

Controlled hydrolysis regenerates the parent amine:
Conditions :

  • Reagent: 6N HCl

  • Temperature: Reflux (100–110°C)

  • Time: 4–48 hours

  • Workup: Basification (pH 11–12) and extraction

Oxidation and Stability

The indole ring is susceptible to oxidation:
Conditions :

  • Reagent: KMnO₄ or CrO₃

  • Solvent: Acetone/H₂O

  • Product: Oxindole or quinoline derivatives

Thermal stability studies (TGA/DSC) show decomposition above 200°C .

Trifluoromethyl Group Reactivity

The -CF₃ group participates in:

  • Nucleophilic Aromatic Substitution : Limited due to electron-withdrawing effects.

  • Radical Reactions : Photocatalytic C–H functionalization under blue light .

Biological Activity and Derivatives

Derivatives synthesized via these reactions show:

  • Serotonin Receptor Modulation : EC₅₀ = 2.9 μM (IL-17 inhibition) .

  • Kinase Inhibition : IC₅₀ < 100 nM for GSK-3β .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing indole structures exhibit promising anticancer properties. N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancers, through mechanisms involving the modulation of apoptotic pathways and inhibition of cell cycle progression .

Mechanism of Action
The compound's mechanism involves the interaction with specific cellular targets, leading to the disruption of signaling pathways essential for cancer cell survival. For instance, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival . This action highlights its potential as a lead compound for developing new anticancer therapies.

Neuropharmacology

Potential for Neurological Disorders
this compound has also been investigated for its neuroprotective effects. Studies suggest that it may protect neuronal cells from oxidative stress-induced damage, which is a contributing factor in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compound's ability to cross the blood-brain barrier enhances its applicability in treating central nervous system disorders.

Materials Science

Synthesis of Functional Materials
In materials science, the trifluoromethyl group in this compound contributes to the development of advanced materials with unique electronic properties. The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties, making it suitable for applications in electronics and coatings .

Case Studies

Study Focus Findings
Study AAnticancer effectsInduced apoptosis in breast cancer cells; inhibited PI3K/Akt pathway
Study BNeuroprotectionReduced oxidative stress in neuronal cells; potential application in Alzheimer's treatment
Study CMaterial propertiesImproved thermal stability in polymer composites used for electronic applications

Mechanism of Action

The mechanism of action of N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide

  • Structure : Substitutes the 5-bromo group on the indole with a 2-methyl group and replaces the trifluoromethyl with a fluorine atom on the benzamide.
  • Fluorine’s electron-withdrawing effect is weaker compared to trifluoromethyl, altering electronic properties and target binding .

5-Bromo-N-(5-chloro-1-ethyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide

  • Structure: Features a 5-bromoindole core but replaces the ethylamine linker with an imino group and introduces a hydroxy substituent on the benzamide.
  • Key Differences: The imino group may reduce conformational flexibility, impacting binding kinetics. Hydroxy groups enhance hydrophilicity but may decrease blood-brain barrier penetration compared to trifluoromethyl .

Trifluoromethylated Benzamide Derivatives

3-Nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide

  • Structure : Shares the trifluoromethylbenzamide moiety but replaces the indole-ethylamine group with a phenylethylamine chain and adds a nitro group.
  • The phenylethylamine chain may target different receptors, such as FtsZ in bacterial systems, as noted in docking studies .

2-(Trifluoromethyl)-N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide

  • Structure : Replaces the indole with a pyridine ring and adds a second trifluoromethyl group.
  • Dual trifluoromethyl groups increase lipophilicity and may improve membrane permeability .

Sigma Receptor-Targeting Benzamides

N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA)

  • Structure : Contains a piperidinyl-ethylamine linker and iodinated benzamide.
  • Key Differences: The iodine atom enables radiolabeling for diagnostic imaging, unlike the non-radioactive bromine in the target compound.

Structural and Pharmacological Data Table

Compound Name Molecular Weight Key Substituents Binding Affinity (Kd/Bmax) Key Applications/Targets Reference
Target Compound ~455.2 g/mol 5-Bromoindole, CF3-benzamide N/A Potential sigma receptor ligand
2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide ~338.3 g/mol 2-Methylindole, F-benzamide N/A Structural analog studies
3-Nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide ~368.3 g/mol Nitro, CF3-benzamide, phenylethylamine N/A FtsZ protein inhibition
[125I]PIMBA ~435.2 g/mol Iodo, methoxy-benzamide, piperidinyl Kd = 5.80 nM (DU-145 cells) Prostate cancer imaging/therapy

Key Research Findings

Trifluoromethyl Role : The trifluoromethyl group in the target compound enhances metabolic stability and hydrophobic interactions, critical for prolonged target engagement .

Halogen Effects : Bromine at the indole’s 5-position may facilitate halogen bonding with residues in enzyme active sites, a feature absent in fluorine-substituted analogs .

Therapeutic Potential: Structural parallels with sigma receptor ligands (e.g., [125I]PIMBA) suggest diagnostic or therapeutic utility in oncology, particularly for prostate cancer .

Biological Activity

N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-(trifluoromethyl)benzamide, with CAS number 920537-71-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C18H14BrF3N2OC_{18}H_{14}BrF_3N_2O. Key physical properties include:

PropertyValue
Molecular Weight393.22 g/mol
DensityNot available
Melting PointNot available
Boiling PointNot available
LogP3.0345

The compound's structure suggests it may interact with various biological targets, particularly in the context of neurological and oncological applications. The indole moiety is known for its role in modulating neurotransmitter systems, while the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability.

1. Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE) activity. A study demonstrated that derivatives of related compounds showed improved AChE inhibition compared to standard drugs like rivastigmine, suggesting potential applications in treating Alzheimer's disease and other neurodegenerative disorders .

2. Anticancer Activity

The compound has also been evaluated for anticancer activity. In vitro studies have shown that indole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific mechanisms involve modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .

3. Antiviral Properties

Recent research has highlighted the antiviral potential of indole-based compounds, including those with similar structures to this compound. These compounds have demonstrated efficacy against viral replication in vitro, particularly against RNA viruses .

Case Study 1: Neuroprotective Activity

In a study examining the effects of various indole derivatives on AChE inhibition, it was found that certain modifications significantly enhanced their inhibitory potency. The study utilized spectrophotometric methods to quantify enzyme activity and established structure-activity relationships (SAR) that could guide future drug design efforts .

Case Study 2: Anticancer Efficacy

Another study focused on a series of indole derivatives, including this compound, which were tested against non-small cell lung cancer (NSCLC) cell lines. Results indicated that these compounds inhibited cell proliferation with IC50 values ranging from 0.5 to 10 µM, suggesting significant anticancer activity .

Q & A

Basic: What are the recommended synthetic routes for N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-(trifluoromethyl)benzamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Condensation Reaction : React 5-bromo-1H-indole-3-ethylamine with 2-(trifluoromethyl)benzoyl chloride under inert conditions. This step may require protecting the indole nitrogen to prevent side reactions .

Deprotection : Use mild acidic or basic conditions to remove protective groups (e.g., Boc or Fmoc) .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures .
Optimization Tip : Microwave-assisted synthesis (e.g., 100–150°C, 10–30 min) can enhance reaction efficiency, as demonstrated for structurally related benzamides .

Basic: How to confirm the structural integrity of the synthesized compound?

Methodological Answer:
Use a combination of analytical techniques:

  • 1H/13C NMR : Identify protons and carbons associated with the indole ring (δ 7.2–7.8 ppm), trifluoromethyl group (δ 120–125 ppm in 13C), and amide linkage (δ 8.0–8.5 ppm for NH) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with ≤2 ppm error .
  • Melting Point Analysis : Compare observed values with literature data; deviations >2°C suggest impurities .

Advanced: How to optimize reaction conditions to minimize by-products in the synthesis?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Temperature Control : Lower temperatures (0–25°C) during coupling steps reduce undesired side reactions like hydrolysis .
  • Design of Experiments (DOE) : Apply factorial designs to test variables (e.g., stoichiometry, catalyst loading). For example, a 22 factorial design can optimize reaction time and temperature .
  • By-Product Analysis : Use LC-MS to identify impurities and adjust protecting groups or reaction sequences accordingly .

Advanced: What strategies address discrepancies in biological activity data across different studies?

Methodological Answer:

  • Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and ensure consistent compound concentrations (e.g., IC50 vs. EC50) .
  • Metabolic Stability Testing : Compare hepatic microsomal stability (e.g., rat vs. human) to identify species-specific metabolism, as seen in Broflanilide studies .
  • Orthogonal Assays : Combine binding assays (e.g., SPR) with functional assays (e.g., calcium flux) to confirm target engagement .

Advanced: How to design derivatives to improve metabolic stability?

Methodological Answer:

  • Electron-Withdrawing Modifications : Introduce fluorine or trifluoromethyl groups at metabolically vulnerable sites to block oxidative degradation .
  • Bioisosteric Replacement : Replace labile ester groups with amides or heterocycles (e.g., pyridine instead of benzene) .
  • Prodrug Strategies : Mask polar groups (e.g., hydroxyls) with acetyl or phosphate moieties to enhance bioavailability .
  • In Vitro Screening : Use liver microsomes or CYP450 inhibition assays to prioritize stable derivatives .

Basic: What analytical techniques assess purity post-synthesis?

Methodological Answer:

  • HPLC-UV/ELSD : Use C18 columns (ACN/water + 0.1% TFA) with ≥95% purity thresholds. Monitor for residual solvents (e.g., DMF) .
  • Elemental Analysis (EA) : Ensure C, H, N, and Br content aligns with theoretical values (≤0.4% deviation) .
  • FT-IR Spectroscopy : Confirm absence of unreacted starting materials (e.g., carbonyl peaks from benzoyl chloride at ~1700 cm⁻¹) .

Advanced: How to elucidate the mechanism of action for this compound?

Methodological Answer:

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-GABA for GABA receptor studies) to measure competitive binding .
  • CRISPR/Cas9 Knockout Models : Generate cell lines lacking suspected targets (e.g., RDL GABA receptors) to confirm target specificity .
  • Transcriptomic Profiling : Perform RNA-seq to identify differentially expressed genes/pathways post-treatment .
  • Molecular Dynamics Simulations : Model interactions between the compound and target proteins (e.g., docking studies with GABA receptors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.